8-Mercaptooctanoic acid

Catalog No.
S1905031
CAS No.
74328-61-3
M.F
C8H16O2S
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercaptooctanoic acid

CAS Number

74328-61-3

Product Name

8-Mercaptooctanoic acid

IUPAC Name

8-sulfanyloctanoic acid

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10)

InChI Key

FYEMIKRWWMYBFG-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCS

Canonical SMILES

C(CCCC(=O)O)CCCS

Description

INTRODUCTION 8-Mercaptooctanoic acid, also known as MOA, is a sulfur-containing fatty acid that has various industrial applications. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of MOA. DEFINITION AND BACKGROUND MOA is an eight-carbon fatty acid with a thiol functional group (HS) at one end of the carbon chain. It can be found in animal tissues and some plant species. MOA has various industrial applications due to its ability to form stable self-assembled monolayers on metal surfaces. PHYSICAL AND CHEMICAL PROPERTIES MOA is a yellowish liquid with a pungent odor. It is soluble in most organic solvents but almost insoluble in water. MOA has a melting point of -33.5°C and a boiling point of 235°C. It has a molecular weight of 178.29 g/mol. SYNTHESIS AND CHARACTERIZATION MOA can be synthesized by reacting octanoic acid with hydrogen sulfide (H2S) in the presence of a catalyst. Various catalysts such as zinc oxide, iron oxide, and activated carbon have been used for this purpose. The reaction yields MOA and water. The characterization of MOA involves various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Photoelectron Spectroscopy (XPS). These techniques help to identify and quantify the various functional groups and impurities in MOA. ANALYTICAL METHODS Several analytical methods have been developed for the quantification of MOA in samples. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical methods. These methods provide accurate and precise quantitative data for MOA. BIOLOGICAL PROPERTIES MOA has been shown to exhibit antimicrobial, antifungal, and antioxidant properties. It has also been shown to have potential as a treatment for Alzheimer's disease and diabetic peripheral neuropathy. MOA's ability to interact with metal surfaces has also been investigated, and it has been suggested that it can be used as a biosensor. TOXICITY AND SAFETY MOA has been shown to be low in toxicity in animal studies. However, as with any chemical, exposure to high levels of MOA can cause harm. Appropriate safety measures should be taken when handling MOA in laboratories and industrial settings. APPLICATIONS MOA has various applications in scientific experiments. It is widely used as a surface modifier for metal substrates. Its ability to form stable self-assembled monolayers makes it useful for applications such as biosensors, micro-electromechanical systems, and microfluidic devices. CURRENT STATE OF RESEARCH Research on MOA is ongoing, with several studies focusing on its biomedical applications. The ability of MOA to interact with metal surfaces has also been investigated, with potential applications in corrosion protection and surface modification. POTENTIAL IMPLICATIONS MOA has potential implications in various fields of research and industry. Its ability to modify metal surfaces makes it useful for applications such as drug delivery systems, catalysts, and sensors. MOA's antimicrobial properties also make it useful in the development of antibiotics and other medical treatments. LIMITATIONS AND FUTURE DIRECTIONS Although MOA has various applications, there are also limitations to its use. One such limitation is its stability in aqueous environments. Future research should focus on developing methods to improve its stability in aqueous environments. Other future directions for research on MOA include exploring its potential as a treatment for various medical conditions and investigating its potential as a biosensor for detecting biomolecules. Developments in MOA synthesis and characterization are also needed to improve its industrial applications. CONCLUSION In conclusion, MOA is a sulfur-containing fatty acid with diverse applications. The development of analytical methods and characterization techniques have enabled researchers to investigate the properties and potential of MOA. Ongoing research into MOA's properties and applications has the potential to lead to significant advances in various fields of research and industry.

Potential use in Metal Recovery:

One potential application of 8-MOA lies in its ability to bind with metals. A study suggests that diffusion dialysis (DD) could utilize 8-MOA to separate acids and heavy metals (like iron and zinc) from pickling waste solutions in the hot-dip galvanizing industry. This separation process could promote the recycling of materials and enhance the overall sustainability of the industry [].

Building Blocks for Self-Assembled Monolayers (SAMs):

The thiol group (SH) present in 8-MOA allows it to interact with gold surfaces. This characteristic makes it a potential candidate for the formation of SAMs. SAMs are ordered assemblies of molecules on a substrate and have applications in various fields like micro and nanotechnologies [].

8-Mercaptooctanoic acid is a thiol compound with the chemical formula C₈H₁₆O₂S. It features a long hydrocarbon chain, which contributes to its amphiphilic properties, making it useful in various chemical and biological applications. The compound contains a mercapto group (-SH) and a carboxylic acid group (-COOH), allowing it to participate in diverse

  • Formation of Self-Assembled Monolayers: The thiol group can bond with metal surfaces, such as gold or silver, resulting in the formation of SAMs. This property is crucial for modifying surface characteristics in nanotechnology applications .
  • Nucleophilic Substitution Reactions: The mercapto group can act as a nucleophile, participating in various substitution reactions with electrophiles .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for creating various derivatives of the compound.

8-Mercaptooctanoic acid exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to influence the generation of reactive oxygen species, which can be beneficial in reducing oxidative stress in biological systems .
  • Cellular Interactions: The compound has been used to modify surfaces for biological applications, such as enhancing the adsorption of proteins like ferritin on electrodes, which is crucial for biosensing technologies .

Several methods exist for synthesizing 8-Mercaptooctanoic acid:

  • Alkylation of Thiols: This method involves reacting a suitable thiol with an alkyl halide, followed by hydrolysis to yield the mercapto acid.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride or other reducing agents to produce 8-Mercaptooctanoic acid.
  • Direct Synthesis from Carboxylic Acids: Starting from octanoic acid, thiolation can be achieved using hydrogen sulfide or thiol reagents under acidic conditions.

8-Mercaptooctanoic acid finds applications across various fields:

  • Nanotechnology: It is widely used for modifying nanoparticles and enhancing their stability and functionality through SAM formation.
  • Biosensors: Its ability to facilitate protein adsorption makes it valuable in developing biosensors and bioelectronics.
  • Drug Delivery Systems: The compound's amphiphilic nature allows it to be utilized in drug delivery formulations, enhancing solubility and bioavailability.

Research has demonstrated that 8-Mercaptooctanoic acid interacts with various biological and chemical systems:

  • Protein Adsorption: Studies have shown that proteins like ferritin can effectively adsorb onto gold electrodes modified with 8-Mercaptooctanoic acid, influencing electrochemical behavior .
  • Surface Chemistry Effects: The surface chemistry modified by 8-Mercaptooctanoic acid significantly affects the generation of reactive oxygen species in nanoparticle systems .

Several compounds share structural similarities with 8-Mercaptooctanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1-OctanethiolC₈H₁₈SPrimarily used for surface modification; lacks the carboxylic group.
2-Mercaptobutanoic AcidC₄H₈O₂SShorter chain length; different biological activity profile.
11-Mercaptoundecanoic AcidC₁₁H₂₂O₂SLonger hydrocarbon chain; different solubility characteristics.

The presence of both the mercapto and carboxylic groups in 8-Mercaptooctanoic acid allows for unique interactions and functionalities not present in these similar compounds, particularly in forming stable self-assembled monolayers and facilitating protein adsorption.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74328-61-3

Wikipedia

Octanoic acid, 8-mercapto-

Dates

Modify: 2023-08-16

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